molecular formula C15H13BrClN3O B5143680 2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride

2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride

Cat. No. B5143680
M. Wt: 366.64 g/mol
InChI Key: MMNIPJCCJUDIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride is a chemical compound that has gained attention for its potential use in scientific research. This compound is commonly referred to as BMH-21 and has been found to have promising anticancer properties.

Mechanism of Action

The mechanism of action of BMH-21 is not fully understood, but it has been suggested that it targets the DNA replication machinery in cancer cells. BMH-21 has been found to inhibit the activity of DNA polymerase alpha, an enzyme that is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMH-21 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer properties, BMH-21 has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of BMH-21 is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of BMH-21 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of BMH-21. One direction is to further investigate its mechanism of action and how it specifically targets cancer cells. Another direction is to study its effectiveness in vivo and to develop delivery methods that can overcome its solubility issues. Additionally, BMH-21 could be studied in combination with other anticancer drugs to determine if it has synergistic effects. Finally, BMH-21 could be studied in the context of personalized medicine to determine if it is effective in specific subtypes of cancer.

Synthesis Methods

BMH-21 is synthesized through a multistep process that involves the use of various chemical reagents. The synthesis begins with the reaction of 6-bromo-4-chloroquinazoline with 4-methylphenol in the presence of a base. This reaction produces 2-(6-bromo-4-quinazolinyl)phenol, which is then reacted with N,N-dimethylformamide dimethyl acetal to produce 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal. The final step involves the reaction of 2-(6-bromo-4-quinazolinyl)phenol dimethyl acetal with hydrochloric acid to produce BMH-21.

Scientific Research Applications

BMH-21 has been found to have promising anticancer properties and has been studied extensively in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BMH-21 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMH-21 has been shown to inhibit the growth of cancer cells that have become resistant to other anticancer drugs.

properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-4-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O.ClH/c1-9-2-5-14(20)13(6-9)19-15-11-7-10(16)3-4-12(11)17-8-18-15;/h2-8,20H,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNIPJCCJUDIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=NC=NC3=C2C=C(C=C3)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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